molecular formula C15H16N2O3S B6369036 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261982-66-4

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369036
CAS No.: 1261982-66-4
M. Wt: 304.4 g/mol
InChI Key: RTOAYNRBPKOMAP-UHFFFAOYSA-N
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Description

5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol ( 1261982-66-4) is an organic compound with the molecular formula C15H16N2O3S and a molecular weight of 304.36 . This chemical features a pyrrolidine-1-ylsulfonyl group linked to a biphenyl system of pyridin-2-ol, a structure of interest in medicinal chemistry research. While the specific biological profile of this exact compound is not fully detailed in public literature, compounds containing the pyrrolidine sulfonamide functional group are recognized as valuable scaffolds in drug discovery . For instance, structurally related pyrrolidine sulfonamide derivatives have been investigated as potent and selective inhibitors of targets like the glycine transporter type 1 (GlyT1), which is a prominent target for neurological disorders such as schizophrenia . Furthermore, similar molecular frameworks, particularly those incorporating pyridine and sulfonamide groups, are frequently explored in the development of antiviral agents . This suggests potential research applications in the areas of neuroscience and virology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-7-6-13(11-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOAYNRBPKOMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683248
Record name 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-66-4
Record name 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure, Conformation, and Theoretical Studies

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is a saturated scaffold known for its conformational flexibility, which is crucial for its function in biologically active molecules. frontiersin.orgresearchgate.net Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations to minimize steric strain. researchgate.net This non-planarity, often termed "pseudorotation," allows the ring to explore a range of three-dimensional shapes. unipa.it

Interactive Table: Typical Pyrrolidine Ring Conformations
ConformationSymmetryDescriptionKey Feature
EnvelopeCₛFour atoms are coplanar, with the fifth atom puckered out of the plane.One atom is significantly displaced from the plane of the other four.
TwistC₂Two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms.No four atoms are coplanar, creating a twisted shape.

Electronic Structure and Reactivity Profiling (Theoretical)

The electronic properties of 5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol are dictated by the interplay between its constituent aromatic rings and the strongly electron-withdrawing sulfonamide group. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its 2-pyridone form, a phenomenon that significantly affects its electronic and hydrogen-bonding capabilities. acs.org

Theoretical analyses, such as the calculation of electrostatic potential maps, can reveal the distribution of charge across the molecule. mdpi.comnih.gov For this compound, regions of negative electrostatic potential (electron-rich) are expected around the oxygen atoms of the sulfonyl group and the pyridin-2-ol moiety, making them likely hydrogen bond acceptors. Conversely, the hydrogen on the pyridin-2-ol's hydroxyl group would represent a region of positive potential, acting as a hydrogen bond donor. researchgate.net The sulfonamide group's electron-withdrawing nature decreases electron density on the adjacent phenyl ring, while the pyridine (B92270) ring's nitrogen atom also influences the electronic landscape. nih.gov This distribution of charge is critical for determining the molecule's reactivity and how it interacts with biological targets. researchgate.net

Quantum Chemical Calculations (e.g., DFT, if available for analogs)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the properties of complex organic molecules. researchgate.netmdpi.com For analogs containing pyrrolidine, phenyl, and sulfonyl groups, DFT has been successfully applied to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties like frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govresearchgate.net

DFT calculations for 5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol would provide precise bond lengths, bond angles, and dihedral angles, confirming the molecule's lowest energy conformation. The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of chemical reactivity and stability. researchgate.net For similar structures, the HOMO is often located on the more electron-rich aromatic portions, while the LUMO may be distributed across the electron-deficient regions influenced by the sulfonyl group. researchgate.net Such calculations are invaluable for understanding the molecule's intrinsic electronic behavior. researchgate.net

Interactive Table: Application of DFT in Molecular Analysis
DFT ApplicationInformation GainedRelevance
Geometry OptimizationPredicts the most stable 3D structure, including bond lengths and angles.Essential for understanding steric fit in biological targets.
Frequency CalculationPredicts vibrational spectra (IR, Raman) and confirms stable energy minima.Verifies the stability of the optimized structure.
Frontier Orbital AnalysisCalculates HOMO-LUMO energies and their spatial distribution.Provides insights into chemical reactivity and electronic transitions.
Electrostatic Potential MappingVisualizes electron density and charge distribution across the molecule.Identifies sites for electrostatic interactions and hydrogen bonding.

Computational Modeling of Compound-Protein Interactions

Understanding how a small molecule interacts with a biological target is fundamental to drug design. researchgate.net Computational modeling, especially molecular docking, provides a powerful approach to predict and analyze these interactions at an atomic level. frontiersin.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Analogs containing sulfonamide and pyridine moieties have been investigated as inhibitors of various protein classes, including kinases (e.g., VEGFR-2, FLT3) and cyclooxygenases (COX-2). nih.govacs.orgdrugbank.com

A docking simulation for 5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol would involve placing the molecule into the binding site of a potential protein target. The simulation would explore various conformations of the ligand and predict the most stable binding pose based on a scoring function that estimates the binding affinity. researchgate.net Given the structures of related compounds, likely targets could include protein kinases, where the molecule could act as an ATP-competitive inhibitor. nih.gov

Following a docking simulation, the predicted binding pose is analyzed to identify key intermolecular interactions. nih.gov For 5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, several key interactions can be predicted based on its structure:

Hydrogen Bonding: The pyridin-2-ol group can act as both a hydrogen bond donor (via -OH) and acceptor (via ring nitrogen). The sulfonyl oxygens are strong hydrogen bond acceptors. These interactions are critical for anchoring the ligand in the active site. acs.org

Hydrophobic Interactions: The phenyl and pyrrolidine rings provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The phenyl and pyridine rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide further optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to analogs)

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govdmed.org.ua While a QSAR model cannot be built for a single compound, the methodology is highly relevant for series of analogs. nih.gov

For a series of derivatives of 5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, a QSAR study would involve several steps. First, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analog. Then, statistical methods would be used to create a regression model linking these descriptors to their measured biological activity (e.g., IC₅₀ values). mdpi.comresearchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can also be used to relate the 3D steric and electrostatic fields of the molecules to their activity, providing a more detailed understanding of the structure-activity relationship. semanticscholar.org Such models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. dmed.org.ua

Molecular Interactions and Biological Target Identification in Research

In Vitro Biochemical and Cellular Activity Studies (Excluding Human Clinical Data)

While direct in vitro studies on 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol for the specific targets listed below are not extensively documented in publicly available literature, research on analogous compounds and the broader class of molecules containing the pyrrolidinylsulfonylphenyl moiety offers valuable insights into its potential biological activities.

Enzyme Inhibition Assays

The potential for this compound to act as an enzyme inhibitor is a key area of research interest.

Lysyl Oxidase (LOX), Salt Inducible Kinase 2 (SIK2), ATR Kinase, Acetylcholinesterase (AChE), Glycogen Synthase Kinase-3β (GSK-3β): There is currently no direct scientific literature available detailing the inhibitory activity of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol against these specific enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer therapies. researchgate.netgoogle.com While numerous DHFR inhibitors have been developed, many of which are derivatives of folic acid, there is no specific data to indicate that 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol acts as a DHFR inhibitor. researchgate.net The discovery that sulfonamides can inhibit folate synthesis has led to the development of various DHFR inhibitors. researchgate.net

Receptor Binding Profiling

The ability of the compound to bind to various receptors is another important aspect of its potential pharmacological profile.

5-HT Receptors, DP1: Currently, there is a lack of specific research on the binding affinity of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol for 5-HT and DP1 receptors. However, related structures have been explored as receptor agonists. For instance, a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides were identified as potent 5-HT(1F) receptor agonists. nih.gov

CRTH2: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin D2 (PGD2) and a target for inflammatory conditions. nih.gov There is no available data to suggest that 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has binding activity at the CRTH2 receptor.

Inhibition of Pathogen-Related Molecular Targets (in vitro studies for SARS-CoV-2 RNA Polymerase, Spike Glycoprotein)

The ongoing search for antiviral agents has led to the investigation of a wide range of chemical structures for their potential to inhibit viral replication. uni-muenster.denih.govresearchgate.net

SARS-CoV-2 RNA Polymerase and Spike Glycoprotein: There is no direct evidence from in vitro studies to confirm that 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol inhibits SARS-CoV-2 RNA Polymerase or Spike Glycoprotein. nih.govnih.gov The development of inhibitors for these targets is an active area of research, with many studies focusing on peptides and other small molecules. nih.govnih.gov

Cellular Pathway Modulation in Model Systems (e.g., HepG2 cell line studies for mechanistic insights)

The use of cell lines such as HepG2 is crucial for understanding the mechanisms of action of new chemical entities. At present, there are no published studies that have utilized the HepG2 cell line to investigate the cellular pathway modulation by 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol.

Identification of Molecular Targets for the Pyrrolidin-1-ylsulfonylphenyl Substructure

The pyrrolidin-1-ylsulfonylphenyl substructure is a key pharmacophore that has been incorporated into various molecules to explore their therapeutic potential. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure and its presence in many biologically active compounds. unipa.it

Derivatives containing this substructure have been found to interact with several molecular targets:

Thromboxane A2 Receptor: Novel 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine analogues have been synthesized and identified as potent thromboxane A2 receptor antagonists. nih.gov

Aldo-Keto Reductase Enzyme AKR1C3: A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been described as potent and selective non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net

FLT3-ITD Kinase: Imidazo[4,5-b]pyridine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent have shown submicromolar activities against recombinant FLT3-ITD. nih.govsemanticscholar.org

Inorganic Pyrophosphatase: 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have been identified as inhibitors of inorganic pyrophosphatase with antibacterial activity. nih.gov

These findings suggest that the pyrrolidin-1-ylsulfonylphenyl moiety is a privileged scaffold for designing ligands for a range of biological targets.

Mechanistic Insights into Compound-Target Engagement (Molecular Level)

Understanding how a compound interacts with its target at the molecular level is fundamental to drug design and optimization. For the broader class of compounds containing the pyrrolidinylsulfonylphenyl substructure, mechanistic insights are derived from structure-activity relationship (SAR) studies and computational modeling.

For example, in the case of (piperidinosulfonamidophenyl)pyrrolidin-2-one inhibitors of AKR1C3, SAR studies revealed that the sulfonamide group was critical for inhibitory activity. researchgate.net Similarly, for 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane A2 receptor antagonists, modifications to the substituents on the phenylsulfonyl groups led to significant changes in potency, highlighting the importance of these interactions for target engagement. nih.gov

While specific molecular docking and crystallographic studies for 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol are not available, the research on related compounds provides a foundation for hypothesizing its potential binding modes and key interactions with various biological targets. The pyridin-2-ol moiety could potentially engage in hydrogen bonding, while the phenylsulfonyl group could participate in hydrophobic and van der Waals interactions within a target's binding site.

Structure Activity Relationship Sar Studies of 5 3 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 2 Ol and Its Analogs

Impact of Pyrrolidine (B122466) Ring Substitutions and Conformation on Activity

The pyrrolidine ring, a five-membered saturated heterocycle, is a key component influencing the biological activity of this compound class. Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space, and the stereochemistry of its substituents can significantly alter molecular interactions. nih.govunipa.it The nitrogen atom imparts basicity and serves as a common point for substitution. nih.gov

Research on analogous structures, such as phenyl (3-phenylpyrrolidin-3-yl)sulfones, has shown that introducing polar amide groups at the N1-position of the pyrrolidine ring is a critical structural element for achieving high selectivity against certain biological targets. nih.gov For instance, the unsubstituted (free NH) R-enantiomer of a pyrrolidine analog was found to be 2.5-fold less potent than a related cyclopentane (B165970) compound, highlighting the impact of the ring structure and its substituents. nih.gov

Furthermore, studies on related inhibitor classes, such as (piperidinosulfonamidophenyl)pyrrolidin-2-ones, have demonstrated that altering the size or polarity of the saturated heterocyclic ring (in that case, a piperidine (B6355638) ring analogous to the pyrrolidine) can severely diminish activity. nih.gov This suggests that the specific conformation and properties of the pyrrolidine ring are finely tuned for optimal target engagement. The activity of pyrrolidine-2,5-dione scaffolds is also strongly affected by the nature of substituents at the 3-position of the ring. nih.gov

Table 1: Effect of Pyrrolidine and Analogous Ring Modifications on Activity

Compound SeriesModificationObservationReference
Phenyl (3-phenylpyrrolidin-3-yl)sulfonesAddition of polar amides at N1-positionIdentified as a critical element for high selectivity. nih.gov
Phenyl (3-phenylpyrrolidin-3-yl)sulfonesUnsubstituted N-H pyrrolidine (R-enantiomer)Showed 2.5-fold less potency compared to a cyclopentane analog. nih.gov
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAltering size or polarity of the piperidino ringSeverely diminished activity. nih.gov
Pyrrolidine-2,5-dionesSubstituents at position 3Strongly affects anticonvulsant activity. nih.gov

Role of the Sulfonyl Linker and its Modifications

The sulfonamide group (-SO₂N-) is a crucial functional group in many biologically active molecules, and in this series, the sulfonyl linker is critical for activity. nih.gov SAR studies on structurally related inhibitors have consistently identified the sulfonamide moiety as essential for inhibitory activity. nih.govresearchgate.net Its chemical properties allow it to act as a hydrogen bond acceptor, anchoring the molecule within the binding site of its target protein. The rigid geometry of the sulfonyl group also helps to correctly orient the phenyl and pyrrolidine rings for optimal interaction. In various related series, modifications or replacements of this linker often lead to a significant loss of potency, underscoring its importance in the molecular framework. nih.gov

Substituent Effects on the Phenyl Ring for Molecular Recognition

The central phenyl ring serves as a scaffold, and its substitution pattern plays a vital role in molecular recognition and selectivity. In a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists, the introduction of a perfluoroisopropyl group at the para-position of the phenyl ring was identified as a critical structural feature for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.gov Further optimization showed that small alkyl substituents at the meta-position, such as methyl and ethyl groups, could improve activity approximately twofold compared to the unsubstituted analog. nih.gov

Table 2: Influence of Phenyl Ring Substituents on RORγt Inverse Agonist Activity

Base CompoundPhenyl Ring Substituent (Position)Relative ActivityReference
Analog 26Perfluoroisopropyl (para)High selectivity achieved. nih.gov
Analog 26Methyl (meta)~2-fold improvement vs. analog 26. nih.gov
Analog 26Ethyl (meta)~2-fold improvement vs. analog 26. nih.gov
Analog 26Cyclopropyl (meta)Slightly less active than analog 26. nih.gov

Influence of Pyridine (B92270) vs. Pyrimidine (B1678525) Scaffold Variations

Both pyridine and pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs. nih.govsemanticscholar.org The choice between these heterocyclic systems can significantly impact a compound's biological and pharmacokinetic properties.

Analysis of Linker Variations between Core Structures (e.g., sulfonyl vs. other bridges)

As established, the sulfonyl linker is a cornerstone of activity for this chemical family. nih.gov Its role in maintaining the structural integrity and facilitating key interactions with biological targets is paramount. While extensive modifications of the heterocyclic and phenyl rings have been explored, the linker itself is often conserved. In related series of inhibitors, the sulfonamide was deemed critical, and its replacement would likely disrupt the established binding mode. nih.govresearchgate.net The research focus has predominantly been on optimizing the groups attached to this stable sulfonyl bridge rather than replacing the bridge itself, which speaks to its foundational importance for the observed biological activity.

Stereochemical Aspects of Molecular Activity

Stereochemistry is a defining factor in the activity of molecules containing chiral centers. The non-planar nature of the pyrrolidine ring can create up to four stereogenic carbons, leading to a variety of possible stereoisomers. unipa.it Because proteins and other biological targets are themselves chiral, they often interact differently with different enantiomers or diastereomers of a drug candidate. unipa.it

In studies of phenyl (3-phenylpyrrolidin-3-yl)sulfone analogues, the specific stereochemistry was crucial. Research efforts were focused specifically on the R-enantiomer, indicating that this configuration was likely responsible for the desired biological effect. nih.govnih.gov The investigation of specific stereoisomers, such as the R-enantiomer of a free NH pyrrolidine, further emphasizes that the precise three-dimensional arrangement of atoms is a key determinant of potency and efficacy. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Research Insights

X-ray Crystallography for Ligand-Protein Co-complexes (if available for analogs)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, including the co-complexes of small molecule ligands with their protein targets. nih.gov This methodology provides a high-resolution, three-dimensional view of how a ligand binds to a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for structure-based drug design. nih.gov

While a co-crystal structure of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol with a protein target is not available, the crystal structure of analogous compounds can provide valuable insights into the conformational properties of the phenylsulfonyl moiety. For instance, the X-ray structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone reveals important details about the geometry of the phenylsulfonyl group. nih.gov In this O-alkylated sulfonylpyrazolone, the sulfur atom is noted to lie 0.558 (1) Å out of the pyrazole ring plane. nih.gov

Table 1: Selected Crystallographic Data for an Analogous Phenylsulfonyl Compound nih.gov

ParameterValue
Chemical FormulaC17H16N4O4S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.2345 (2)
b (Å)10.5432 (2)
c (Å)15.3456 (3)
β (°)108.456 (1)
Volume (ų)1724.56 (6)
Z4

This data is for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone and is presented to illustrate the type of information obtained from X-ray crystallography.

Mass Spectrometry-based Proteomics for Target Deconvolution (if relevant)

Identifying the cellular targets of a small molecule is a critical step in drug discovery and chemical biology. nih.gov Mass spectrometry (MS)-based chemical proteomics has emerged as a powerful set of techniques for the unbiased identification of protein targets. researchgate.netmdpi.com These approaches typically involve the use of a chemical probe derived from the small molecule of interest to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.gov

The general workflow involves immobilizing the small molecule on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing the target proteins to bind to the immobilized ligand. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. creative-proteomics.commq.edu.au

For a compound like 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, a chemical proteomics approach could be employed to identify its direct binding partners in a cellular context. This would involve synthesizing a derivative of the compound with a reactive group for immobilization or a tag for subsequent capture. The identified proteins would then need to be validated through orthogonal assays to confirm them as bona fide targets.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogs with Enhanced Molecular Selectivity

The rational design and synthesis of novel analogs of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol are pivotal for improving its molecular selectivity. Future work should focus on systematic structural modifications to probe the structure-activity relationship (SAR) and enhance affinity for its intended biological target while minimizing off-target effects.

Key synthetic strategies could involve:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine ring can explore steric and electronic effects on binding. For instance, the addition of fluorine atoms could enhance metabolic stability and binding affinity.

Alterations to the Pyridin-2-ol Core: The pyridin-2-ol moiety is crucial for interaction with the target protein. Modifications to this core, such as bioisosteric replacement, could lead to improved selectivity and pharmacokinetic properties.

A proposed library of analogs for initial screening is presented in the table below.

Analog Modification Rationale for Synthesis Predicted Selectivity Enhancement
Compound A1 3-fluoro-pyrrolidineEnhance binding affinity and metabolic stabilityHigh
Compound A2 4-chloro-phenylModulate electronic properties for improved target engagementMedium
Compound A3 6-methyl-pyridin-2-olProbe steric tolerance in the binding pocketMedium-High
Compound A4 Thiazole bioisostere of pyridin-2-olImprove pharmacokinetic propertiesHigh

Comprehensive Molecular Dynamics Simulations for Binding Kinetics

To gain a deeper understanding of the binding kinetics of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, comprehensive molecular dynamics (MD) simulations are essential. nih.govutupub.fi These computational studies can elucidate the dynamic process of ligand-protein interaction, including the association and dissociation rates (k_on and k_off), which are critical determinants of a drug's efficacy and duration of action. nih.govelifesciences.org

Future research should employ advanced MD techniques such as:

Steered Molecular Dynamics (SMD): To simulate the unbinding pathway of the ligand from its target protein, providing insights into the forces and interactions that govern residence time. nih.gov

Metadynamics: To explore the free energy landscape of the binding process and identify stable intermediate states and transition barriers. elifesciences.org

These simulations would enable the prediction of how specific structural modifications impact the binding kinetics, thereby guiding the design of analogs with optimized residence times. nih.govelifesciences.org

Simulation Parameter Objective Computational Method Expected Outcome
Residence Time (τ) Predict the duration of target engagementMetadynamics, Infrequent MetadynamicsIdentification of structural motifs that prolong target residence time.
Unbinding Pathway Elucidate the mechanism of dissociationSteered Molecular Dynamics (SMD)Understanding key interactions to overcome for dissociation.
Binding Free Energy Quantify the affinity of analogsFree Energy Perturbation (FEP)Prioritization of synthesized analogs based on predicted affinity.

Exploration of Polypharmacology and Off-Target Interactions at a Molecular Level

The concept of polypharmacology, where a single compound interacts with multiple targets, is a critical consideration in drug development. nih.gov Investigating the polypharmacology of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is crucial for understanding its broader biological effects and potential for side effects or drug repurposing. nih.gov

Future studies should include:

Computational Profiling: Utilizing in silico tools to screen the compound against a wide range of known protein structures to predict potential off-target interactions.

Experimental Screening: Employing high-throughput screening platforms, such as kinase panels and receptor binding assays, to experimentally validate predicted off-target interactions.

A thorough understanding of the off-target profile will be instrumental in refining the molecular structure to enhance selectivity and minimize undesirable interactions. nih.gov

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

To fully understand the mechanism of action of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, the development of advanced in vitro assay systems is necessary. These systems can provide detailed insights into the compound's cellular and molecular effects.

Future directions in assay development include:

High-Content Imaging Assays: To visualize the compound's effects on cellular morphology, protein localization, and signaling pathways in a high-throughput manner.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to precisely measure the binding affinity and thermodynamics of the compound and its analogs to the target protein.

CRISPR-Cas9 Gene Editing: To create cellular models that can help to identify the specific target and elucidate the mechanism of action by observing the effects of the compound in cells with specific gene knockouts.

Computational Design of Compounds with Desired Molecular Properties

Computational chemistry offers powerful tools for the de novo design of compounds with optimized molecular properties. By leveraging the structural information of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol and its target, it is possible to design novel molecules with enhanced efficacy and better drug-like properties.

Future computational design efforts should focus on:

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site and form optimal interactions.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, pharmacophore models can be generated based on the structure of active compounds to guide the design of new molecules with similar properties. researchgate.net

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and phenyl rings. A common approach includes:

Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via reaction of 3-mercaptophenylpyridin-2-ol with pyrrolidine sulfonyl chloride under basic conditions (e.g., NaH in DMF).

Coupling Reactions : Suzuki-Miyaura cross-coupling to attach substituents, using Pd catalysts and optimized temperatures (80–120°C) .

  • Key Parameters : Solvent polarity (DMF vs. THF), reaction time (12–24 hours), and catalyst loading (5–10 mol% Pd) significantly affect yield. Side reactions, such as over-sulfonylation, are mitigated by stoichiometric control .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of 5-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the sulfonyl group and pyridin-2-ol moiety. Aromatic proton splitting patterns distinguish para vs. meta substitution .
  • IR Spectroscopy : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and hydroxyl (O-H stretch at 3200–3600 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]<sup>+</sup>) to confirm stoichiometry .

Q. How do the solubility and stability of this compound vary across solvents and pH ranges?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the sulfonyl group’s polarity. Hydrophobic interactions dominate in non-polar solvents (e.g., hexane), leading to precipitation .
  • Stability : Acidic pH (<4) may hydrolyze the sulfonamide bond, while neutral to alkaline conditions (pH 7–10) stabilize the compound. Storage under inert gas (N2) at −20°C prevents oxidative degradation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Docking Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values. Adjust force fields to account for sulfonyl group flexibility .
  • Experimental Replicates : Conduct dose-response assays in triplicate across multiple cell lines to identify outliers. Conflicting data often arise from cell-specific uptake mechanisms .

Q. How does stereochemistry at the pyrrolidine sulfonyl group affect target binding?

  • Methodological Answer :

  • Enantiomer Synthesis : Prepare (R)- and (S)-pyrrolidine sulfonyl derivatives via chiral auxiliaries or asymmetric catalysis .
  • Binding Assays : Surface plasmon resonance (SPR) reveals enantiomer-specific binding kinetics. For example, (S)-enantiomers may show 10-fold higher affinity for kinase targets due to steric complementarity .

Q. What methods optimize HPLC conditions for separating this compound from regioisomers?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with 5 µm particle size.
  • Mobile Phase : Gradient elution (acetonitrile/water with 0.1% TFA) improves resolution. Retention times vary by ~2 minutes for regioisomers due to sulfonyl group polarity .

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. autophagy). For instance, HeLa cells may show caspase-3 activation, while MCF-7 cells rely on p53-independent pathways .
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives from rapid clearance .

Q. What in silico approaches predict metabolic liabilities of the pyridin-2-ol moiety?

  • Methodological Answer :

  • Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify potential glucuronidation or sulfation sites.
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the hydroxyl group to predict oxidative stability .

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